

Application Notes and Protocols for Preclinical Studies of CHS-828

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Compound of Interest

Compound Name: *Chs-828*

Cat. No.: *B1668923*

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Introduction

CHS-828 is a potent and selective competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis.[1][2] By depleting intracellular NAD⁺ levels, **CHS-828** disrupts cellular metabolism and energy production, leading to cancer cell death.[3] These application notes provide detailed protocols for preclinical in vitro and in vivo studies to evaluate the efficacy of **CHS-828**.

Mechanism of Action

CHS-828 exerts its cytotoxic effects by inhibiting NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD⁺. NAD⁺ is an essential coenzyme for numerous cellular processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It is also a critical substrate for enzymes involved in DNA repair (e.g., PARPs) and cellular signaling (e.g., sirtuins).[4] In cancer cells, which often have a high metabolic rate and increased reliance on the NAD⁺ salvage pathway, inhibition of NAMPT by **CHS-828** leads to a rapid depletion of NAD⁺, resulting in:

- **Reduced Cell Proliferation:** Depletion of NAD⁺ inhibits ATP production, leading to energy crisis and arrest of cell growth.[5]

- Induction of Apoptosis: Energy stress and disruption of NAD⁺-dependent signaling pathways trigger programmed cell death, characterized by the activation of caspases and cleavage of PARP.[6]
- Mitochondrial Dysfunction: Lack of NAD⁺ impairs the electron transport chain, leading to mitochondrial dysfunction and increased production of reactive oxygen species (ROS).[5][7]
- DNA Damage: The function of NAD⁺-dependent DNA repair enzymes is compromised, leading to an accumulation of DNA damage.[5]

Data Presentation

In Vitro Cytotoxicity of CHS-828

Cell Line	Cancer Type	IC50 (μM)	Reference
U937	Lymphoma	0.004	[8]
RPMI-8226	Multiple Myeloma	0.01	[8]
NCI-H69	Small Cell Lung Cancer	0.02	[8]
MCF-7	Breast Cancer	0.1	[8]
A549	Non-Small Cell Lung Cancer	0.3	[8]

In Vivo Efficacy of CHS-828 in Xenograft Models

Xenograft Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (%)	Reference
NCI-H69	Small Cell Lung Cancer	25 mg/kg, weekly, p.o.	>100 (regression)	[9]
RPMI-8226	Multiple Myeloma	40 mg/kg, daily, p.o.	85	[8]
A2780	Ovarian Cancer	40 mg/kg, daily, p.o.	70	[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of **CHS-828** on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.^{[1][2]}^[10]

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **CHS-828**
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
 - Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **CHS-828** in complete culture medium.

- Remove the medium from the wells and add 100 μ L of the **CHS-828** dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve **CHS-828**).
- Incubate for the desired treatment period (e.g., 72 hours).
- MTT Addition:
 - After incubation, add 10 μ L of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization:
 - Carefully aspirate the medium containing MTT.
 - Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.
- Data Analysis:
 - Subtract the absorbance of the blank (medium only) from all readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Determine the IC₅₀ value (the concentration of **CHS-828** that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo antitumor efficacy of **CHS-828**.[\[11\]](#)[\[12\]](#)

Materials:

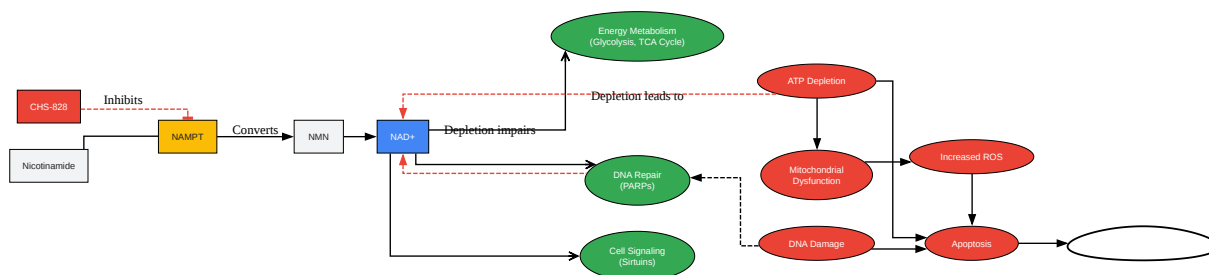
- Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old
- Cancer cell line of interest
- Matrigel (optional)
- **CHS-828** formulation for oral administration
- Calipers for tumor measurement
- Animal balance

Procedure:

- Cell Preparation and Implantation:
 - Harvest cancer cells during their logarithmic growth phase.
 - Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1×10^7 cells/mL.
 - (Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.
 - Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the flank of each mouse.
- Tumor Growth and Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight of the mice as an indicator of toxicity.

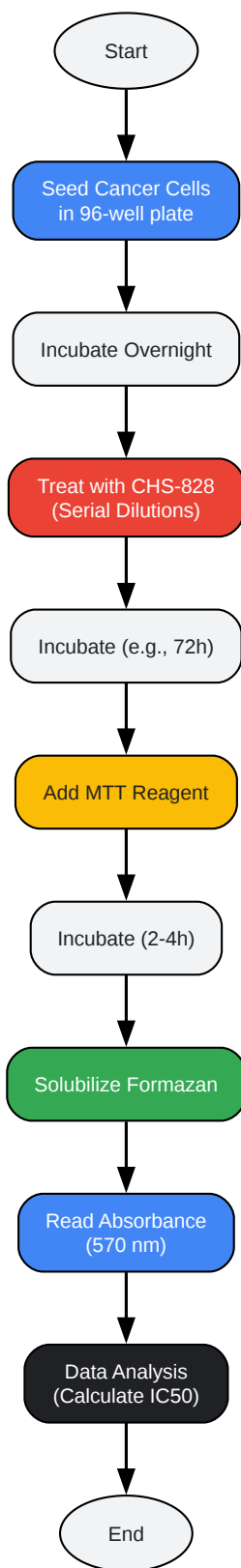
- Drug Administration:
 - Prepare the **CHS-828** formulation for oral gavage at the desired concentration.
 - Administer **CHS-828** to the treatment group according to the planned dosing schedule (e.g., daily or weekly).
 - Administer the vehicle solution to the control group.
- Endpoint and Analysis:
 - Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor volume and weight.
 - Calculate the tumor growth inhibition (TGI) as a percentage.
 - (Optional) Process the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations



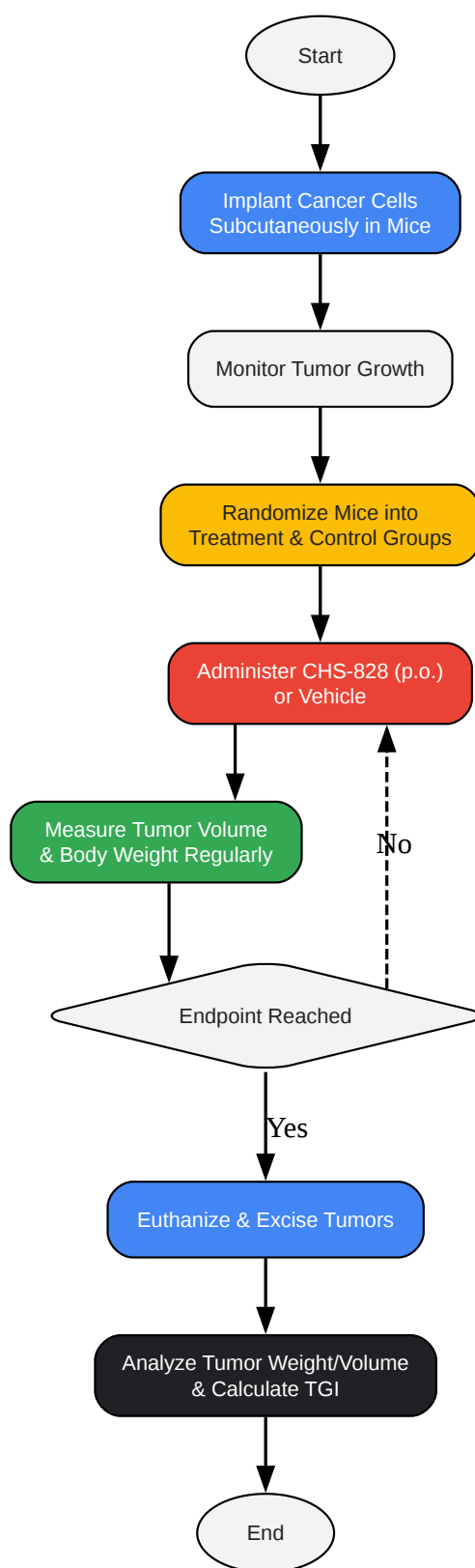
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Caption: **CHS-828** inhibits NAMPT, leading to NAD⁺ depletion and cancer cell death.



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Caption: Workflow for in vitro cytotoxicity testing of **CHS-828** using the MTT assay.



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Caption: Workflow for in vivo efficacy testing of **CHS-828** in a xenograft model.

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